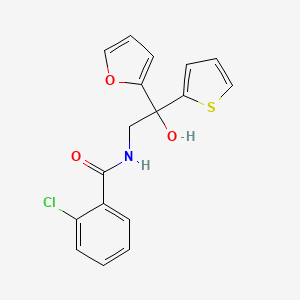

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNALFCMGLGVBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Analogs with Shared Heterocyclic Motifs

The following compounds share the benzamide scaffold with variations in substituents and heterocycles:

Key Observations:

Substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl in ) influence steric and electronic interactions.

Functional Group Variations: Hydroxyethyl vs. Methoxy: The hydroxy group in the target compound and may increase hydrophilicity compared to the methoxy group in . Benzamide vs.

Halogen Effects :

Physicochemical Properties

*Estimated based on structural similarity to (TPSA = 54.1 Ų for a benzamide derivative).

Key Observations:

Biological Activity

The compound 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its unique structure, which combines elements of furan, thiophene, and a benzamide moiety, suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is , with a molecular weight of approximately 397.9 g/mol. The compound features:

- Chlorine atom : Contributes to its electrophilic character.

- Furan and thiophene rings : Impart unique electronic properties that may enhance biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the furan and thiophene moieties : Utilizing standard organic reactions such as cyclization.

- Introduction of the chloro and hydroxyl groups : Employing chlorination and hydroxylation techniques.

- Amidation : Finalizing the structure by forming the amide bond with benzoyl chloride.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study on related compounds demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent antiproliferative effects .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | TBD | TBD |

| FNA (related compound) | 1.30 | HepG2 |

| Doxorubicin (reference) | 10.38 | MCF-7 |

Case Studies

- In vitro Studies : Compounds with similar structures were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the structure significantly impacted biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

- In vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds. For example, one study reported a tumor growth inhibition rate of nearly 50% when treated with similar benzamide derivatives .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related benzamides often involves coupling chloro-substituted benzoyl chlorides with amino alcohols or amines. For example, similar compounds were synthesized via N-acylation of amines using ethyl chloroacetate in tetrahydrofuran (THF) with sodium dispersion, achieving yields between 54% and 84% . Key factors affecting yield include:

- Reagent stoichiometry : Excess benzoyl chloride improves acylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution in amide bond formation .

- Workup procedures : Column chromatography (e.g., hexane:EtOAc gradients) is critical for purifying hydrophobic intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- 1H NMR : Focus on splitting patterns for the hydroxyethyl group (δ ~4.0–5.0 ppm) and aromatic protons from furan (δ ~7.2–7.5 ppm) and thiophene (δ ~6.8–7.1 ppm). Multiplicity analysis can confirm stereochemistry .

- FT-IR : Look for amide C=O stretching (~1689 cm⁻¹) and O–H bending (~3543 cm⁻¹) to verify functional groups .

- ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₃) validate the molecular formula .

Q. How can researchers initially screen the biological activity of this compound, and what model systems are appropriate?

Methodological Answer:

- In vitro assays : Use enzyme inhibition assays (e.g., Trypanosoma brucei) due to structural similarities with potent inhibitors .

- Cell-based models : Test antiproliferative effects in cancer cell lines (e.g., MC38 xenograft models) at concentrations ≤10 µM .

- Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels, as seen with calcilytic benzamides .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?

Methodological Answer: Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, can model:

- Electron density distribution : Predict reactive sites (e.g., chloro-substituted benzene ring) for electrophilic substitution .

- Local kinetic-energy density : Analyze bond dissociation energies to assess stability under acidic/basic conditions .

- Solvent effects : Use implicit solvent models (e.g., COSMO) to simulate solvation free energy and solubility .

Q. What strategies can resolve contradictions in reported synthetic yields or biological activity data for similar benzamide derivatives?

Methodological Answer:

- Systematic condition screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal parameters .

- Data normalization : Compare yields relative to molar equivalents of limiting reagents to account for stoichiometric discrepancies .

- Biological assay validation : Replicate activity studies with standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability .

Q. How does the stereochemistry of the compound influence its physicochemical properties and interactions with biological targets?

Methodological Answer:

- Chiral centers : The hydroxyethyl group’s stereochemistry (R/S configuration) affects hydrogen-bonding capacity and solubility. X-ray crystallography (e.g., CCDC data) can resolve spatial arrangements .

- Molecular docking : Simulate binding poses with targets like A2a adenosine receptors to identify enantiomer-specific interactions .

- Thermodynamic stability : Differential scanning calorimetry (DSC) can correlate stereochemistry with melting points and polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.